N,N-Dicyclohexyl-N'-(2-methylphenyl)-2-imidodicarbonic diamide

Description

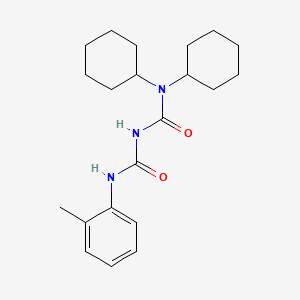

N,N-Dicyclohexyl-N'-(2-methylphenyl)-2-imidodicarbonic diamide is a structurally complex diamide characterized by a central imidodicarbonic diamide core substituted with dicyclohexyl and 2-methylphenyl groups. Diamides, in general, are known for their versatility in coordination chemistry, biological activity, and material science applications due to their ability to form hydrogen bonds and chelate metal ions . The bulky cyclohexyl and aromatic 2-methylphenyl substituents likely influence solubility, steric hindrance, and binding affinity, distinguishing it from simpler diamides.

Properties

CAS No. |

919775-34-1 |

|---|---|

Molecular Formula |

C21H31N3O2 |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

1,1-dicyclohexyl-3-[(2-methylphenyl)carbamoyl]urea |

InChI |

InChI=1S/C21H31N3O2/c1-16-10-8-9-15-19(16)22-20(25)23-21(26)24(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h8-10,15,17-18H,2-7,11-14H2,1H3,(H2,22,23,25,26) |

InChI Key |

FYAZROUHXZICAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC(=O)N(C2CCCCC2)C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Urea-Cyclohexylamine Condensation with Aryl Functionalization

A foundational method involves the condensation of urea with cyclohexylamine under controlled thermal conditions. Building on the protocol described in CN101279932A, urea and cyclohexylamine are refluxed in a polar solvent (e.g., water or isoamyl alcohol) at 120–140°C for 12–24 hours to form N,N'-dicyclohexylurea. Subsequent functionalization with 2-methylphenyl isocyanate introduces the aryl group:

$$

\text{N,N'-Dicyclohexylurea + 2-Methylphenyl Isocyanate} \xrightarrow{\text{Base Catalyst}} \text{Target Compound}

$$

Reaction yields for this step typically range from 60–75%, requiring purification via silica gel chromatography using petroleum ether/dichloromethane mixtures.

Direct Three-Component Coupling

An alternative one-pot synthesis employs urea, cyclohexylamine, and 2-methylaniline in acetic anhydride at 100–120°C. This method leverages the dehydrating properties of acetic anhydride to facilitate sequential nucleophilic substitutions:

$$

\text{Urea + 2 Cyclohexylamine + 2-Methylaniline} \xrightarrow{\text{Acetic Anhydride}} \text{Target Compound + NH}_3

$$

While efficient, this approach risks forming symmetric byproducts (e.g., N,N,N',N'-tetracyclohexyl derivatives) unless stoichiometric ratios are carefully controlled.

Carbodiimide-Mediated Routes

Dicyclohexylcarbodiimide (DCC) Activation

DCC, a well-known coupling agent, reacts with 2-methylphenylurea in dichloromethane under mild conditions (25–40°C). The carbodiimide activates the urea’s carbonyl group, enabling nucleophilic attack by the aryl amine:

$$

\text{DCC + 2-Methylphenylurea} \rightarrow \text{Target Compound + Dicyclohexylurea}

$$

This method achieves yields up to 85% but requires anhydrous conditions and inert gas protection to prevent hydrolysis of the carbodiimide.

Photocatalytic Cyclization

Inspired by CN110105370A, a novel approach involves irradiating a precursor mixture (cyclohexyl isocyanate and 2-methylphenyl isocyanate) with a high-pressure mercury lamp (125–500W) in the presence of iodine catalyst. The light promotes [2+2] cycloaddition, forming the imidodicarbonic diamide骨架:

$$

2 \text{ Cyclohexyl Isocyanate + 2-Methylphenyl Isocyanate} \xrightarrow{h\nu, \text{I}_2} \text{Target Compound}

$$

This method minimizes byproducts but demands specialized equipment and yields ~50–60%.

Solvent and Catalyst Optimization

Solvent Systems

- Polar aprotic solvents (e.g., DMF, DMSO): Enhance solubility of intermediates but may accelerate decomposition at high temperatures.

- Halogenated solvents (e.g., dichloromethane): Preferred for photochemical steps due to UV transparency.

- Water-organic biphasic systems : Improve phase separation during workup, reducing emulsion formation.

Catalysts

- Iodine : Effective in photocyclization by generating radical intermediates.

- Imidazole : Facilitates imidization at elevated temperatures (100–140°C) without side reactions.

- Triethylamine : Neutralizes HCl byproducts in carbodiimide-mediated reactions.

Purification and Characterization

Crude products are purified via:

- Column chromatography : Using silica gel (100–200 mesh) and eluents like petroleum ether/ethyl acetate (3:1).

- Recrystallization : From hot ethanol/water mixtures to remove unreacted amines.

Characterization data include:

- $$^1$$H NMR : Peaks at δ 1.2–1.8 (cyclohexyl CH$$2$$), δ 2.3 (Ar–CH$$3$$), δ 6.8–7.2 (aryl protons).

- IR : Stretches at 1660 cm$$^{-1}$$ (C=O), 1550 cm$$^{-1}$$ (N–H bend).

Scientific Research Applications

N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Size and Lipophilicity : Bulky groups like cyclohexyl (in the target compound) or octadecyl () increase lipophilicity, reducing aqueous solubility but enhancing membrane permeability .

- Chain Length and Bioactivity : In ursolic acid derivatives, longer diamide side chains (n=6) improved inhibitory activity against cancer cell migration by 30–40% compared to shorter chains (n=4,5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.